Trepibutone

Description

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

RN given refers to parent cpd; structure

Structure

3D Structure

Properties

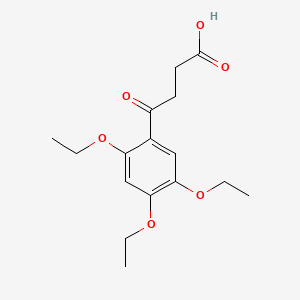

IUPAC Name |

4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-4-20-13-10-15(22-6-3)14(21-5-2)9-11(13)12(17)7-8-16(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTFHLJNWSJXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)CCC(=O)O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046634 | |

| Record name | Trepibutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41826-92-0 | |

| Record name | Trepibutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41826-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trepibutone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041826920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trepibutone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13311 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trepibutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TREPIBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1187LU49Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trepibutone's Choleretic Action: A Review of Its Mechanism in Biliary Secretion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its choleretic and spasmolytic properties, primarily prescribed for functional gastrointestinal disorders.[1][2][3] It effectively promotes the secretion of bile and pancreatic juice, contributing to the alleviation of symptoms associated with conditions such as cholelithiasis, cholecystitis, and chronic pancreatitis.[3] While its clinical efficacy is established, a comprehensive, publicly available body of research detailing the specific molecular mechanisms underpinning its choleretic action is limited. This guide synthesizes the current understanding of this compound's effects on biliary secretion and contextualizes it within the broader physiological framework of bile formation. Due to the scarcity of in-depth molecular data, this document will focus on the established general mechanisms of choleresis and extrapolate potential avenues for this compound's action, while clearly noting the absence of specific experimental evidence for this drug.

Introduction to Biliary Secretion

Bile formation is a complex process driven by both bile salt-dependent and bile salt-independent mechanisms. Hepatocytes actively transport bile salts, organic anions, and other solutes into the bile canaliculi, creating an osmotic gradient that drives the passive movement of water and electrolytes. This process is mediated by a suite of ATP-binding cassette (ABC) transporters on the canalicular membrane, including the Bile Salt Export Pump (BSEP/ABCB11) and the Multidrug Resistance-associated Protein 2 (MRP2/ABCC2). The regulation of these transporters and the synthesis of bile acids are tightly controlled by a network of nuclear receptors, most notably the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

This compound: General Overview of Choleretic Effect

This compound is known to enhance the production and secretion of bile from the liver.[2] This increased bile flow aids in the digestion and absorption of dietary fats and can help to lower the internal pressure of the gallbladder and bile duct.[2][3] The drug is typically administered orally to maximize its therapeutic effects.[2] A pharmacokinetic study in rats has provided insights into its absorption, distribution, metabolism, and excretion, which is crucial for understanding its overall disposition in the body.[4]

Potential Mechanisms of Choleretic Action (Hypothesized for this compound)

In the absence of specific studies on this compound, we can hypothesize its potential mechanisms of action based on the known pathways of choleresis. A drug can increase bile flow through several mechanisms:

-

Stimulation of Bile Salt Synthesis: By upregulating the enzymes involved in the conversion of cholesterol to bile acids, a drug could increase the total bile acid pool, thereby enhancing bile salt-dependent bile flow. This is often mediated by the activation of nuclear receptors like FXR.

-

Enhanced Canalicular Transport: A drug could directly or indirectly enhance the activity of key canalicular transporters like BSEP and MRP2, leading to increased secretion of bile salts and other organic anions.

-

Induction of Bile Salt-Independent Bile Flow: Some agents increase the secretion of other osmotically active compounds, such as bicarbonate and glutathione, into the bile, which is a key component of bile salt-independent bile flow. This mechanism often involves the modulation of transporters like MRP2.

A logical workflow for investigating these potential mechanisms is outlined below.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Trepibutone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Trepibutone, a choleretic and spasmolytic agent. The document details a representative synthetic pathway, inferred from established chemical principles and patent literature for analogous compounds, due to the limited availability of a specific, publicly documented synthesis protocol. This guide includes a plausible experimental protocol, purification strategies, and methods for analytical characterization. Additionally, it outlines the proposed mechanism of action of this compound and presents this information through structured data tables and explanatory diagrams to facilitate understanding and application in a research and development setting.

Introduction

This compound, with the chemical name 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, is a pharmaceutical agent primarily used in the management of gastrointestinal disorders.[1][2] It exhibits both choleretic and spasmolytic properties, enhancing bile secretion and reducing smooth muscle spasms in the gastrointestinal tract.[1] These dual actions make it effective in treating conditions such as cholelithiasis, cholecystitis, and biliary tract dyskinesia.[3] This guide focuses on the chemical aspects of this compound, offering a detailed exploration of its synthesis and purification for research and drug development purposes.

Chemical Synthesis of this compound

The most plausible and industrially scalable synthetic route to this compound is through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of an activated aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. For this compound, this involves the acylation of 1,2,4-triethoxybenzene (B1595748) with succinic anhydride (B1165640).

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a single step via the Friedel-Crafts acylation of 1,2,4-triethoxybenzene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on known Friedel-Crafts acylation reactions for similar compounds. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Table 1: Reagents and Materials for this compound Synthesis

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triethoxybenzene | C₁₂H₁₈O₃ | 210.27 | 21.0 g | 0.10 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 10.0 g | 0.10 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |

| 5% Hydrochloric Acid | HCl | 36.46 | 150 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 100 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (29.3 g, 0.22 mol) and dichloromethane (100 mL). The suspension is cooled to 0-5 °C in an ice bath.

-

Addition of Reactants: A solution of 1,2,4-triethoxybenzene (21.0 g, 0.10 mol) and succinic anhydride (10.0 g, 0.10 mol) in dichloromethane (100 mL) is added dropwise to the stirred AlCl₃ suspension over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with 5% hydrochloric acid (100 mL), water (100 mL), and saturated sodium bicarbonate solution (100 mL). The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation of Crude Product: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and residual catalyst. A combination of crystallization and chromatographic techniques can be employed to achieve high purity.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

3.2.1. Recrystallization

Recrystallization is a primary method for purifying crude solid products. The choice of solvent is critical for effective purification.

Table 2: Suggested Solvents for Recrystallization of this compound

| Solvent System | Rationale |

| Ethanol/Water | This compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can induce crystallization. |

| Toluene | Aromatic solvents can be effective for recrystallizing aromatic compounds. |

| Ethyl Acetate (B1210297)/Hexane (B92381) | A polar solvent for dissolution followed by a non-polar anti-solvent to promote crystallization. |

Protocol for Recrystallization from Ethanol/Water:

-

Dissolve the crude this compound in a minimal amount of hot ethanol (near boiling point).

-

If any insoluble impurities are present, perform a hot filtration.

-

To the hot solution, add water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

3.2.2. Column Chromatography

If recrystallization does not yield a product of sufficient purity, column chromatography can be employed.

Table 3: Parameters for Column Chromatography of this compound

| Parameter | Specification |

| Stationary Phase | Silica (B1680970) gel (60-120 mesh) |

| Mobile Phase | A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate and gradually increasing the polarity). The exact ratio should be determined by TLC analysis. |

| Elution Monitoring | Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |

Protocol for Column Chromatography:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate) and pack it into a glass column.

-

Dissolve the crude or partially purified this compound in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the mobile phase, gradually increasing the polarity.

-

Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

Table 4: Analytical Methods for Characterization of this compound

| Technique | Purpose | Expected Results |

| Melting Point | Determination of purity and identity. | A sharp melting point range close to the literature value. |

| ¹H NMR Spectroscopy | Structural elucidation. | Peaks corresponding to the aromatic protons, the ethoxy groups, and the butanoic acid chain. |

| ¹³C NMR Spectroscopy | Structural confirmation. | Resonances for all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the mass of this compound (C₁₆H₂₂O₆, MW: 310.34 g/mol ). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-O (ether) groups. |

Mechanism of Action

This compound's therapeutic effects are attributed to its dual action as a choleretic and a spasmolytic agent.[1]

Choleretic Effect

The choleretic action of this compound involves an increase in the production and secretion of bile from the liver. This is thought to facilitate the digestion and absorption of dietary fats.

Spasmolytic Effect

The spasmolytic effect of this compound involves the relaxation of smooth muscles in the gastrointestinal tract. This is likely achieved by modulating the activity of specific neurotransmitters and ion channels that control muscle contractions.[1][4] There is evidence to suggest that it may act by inhibiting the effects of acetylcholine (B1216132) on muscarinic receptors, leading to reduced muscle spasms.[4]

Caption: Proposed mechanism of action for this compound.

Conclusion

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide on the Pharmacokinetics and Metabolic Pathways of Trepibutone in vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic pathways of Trepibutone, a biliary smooth muscle relaxant. The information is compiled from a detailed study conducted in rats, offering valuable insights for preclinical and clinical research.

Pharmacokinetics of this compound in Rats

A study in rats investigated the pharmacokinetic profile of this compound following oral administration at three different dosages: 4.2, 8.4, and 12.6 mg/kg.[1][2] The key pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | 4.2 mg/kg | 8.4 mg/kg | 12.6 mg/kg |

| Tmax (h) | 0.52 ± 0.29 | 0.42 ± 0.19 | 0.58 ± 0.20 |

| Cmax (ng/mL) | 417.65 ± 147.22 | 1086.56 ± 383.67 | 1544.34 ± 543.67 |

| AUC(0-t) (ng/mLh) | 713.48 ± 210.34 | 1967.34 ± 582.11 | 2987.65 ± 883.45 |

| AUC(0-∞) (ng/mLh) | 768.43 ± 225.78 | 2103.21 ± 621.34 | 3154.78 ± 932.11 |

| t1/2 (h) | 4.73 ± 2.65 | 4.56 ± 1.87 | 4.88 ± 2.01 |

Data presented as mean ± standard deviation. Source: Sun et al., 2019[1][2]

The results indicate that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of this compound are dose-dependent within the tested range.[2] The time to reach maximum concentration (Tmax) was relatively short, and the elimination half-life (t1/2) suggested a rapid elimination from the body.[2]

Metabolic Pathways of this compound

In vivo studies in rats have identified a total of 30 metabolites of this compound in plasma and urine.[3] The primary metabolic transformations observed include dealkylation, oxidation, reduction, and glucuronidation.[3]

Below is a diagram illustrating the proposed major metabolic pathways of this compound.

References

- 1. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers [frontiersin.org]

- 3. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effects of Trepibutone on Gastrointestinal Smooth Muscle Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its clinical efficacy in treating functional gastrointestinal disorders. Its therapeutic benefits are largely attributed to its dual action as a spasmolytic and a choleretic. This technical guide provides an in-depth analysis of the core mechanisms by which this compound modulates gastrointestinal smooth muscle contractility. Through a comprehensive review of available preclinical data, this document summarizes the quantitative effects of this compound on smooth muscle preparations, details the experimental protocols utilized in these investigations, and illustrates the key signaling pathways involved. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of gastrointestinal motility and the development of novel therapeutic agents.

Introduction

Gastrointestinal (GI) motility is a complex physiological process orchestrated by the coordinated contraction and relaxation of smooth muscle cells within the GI tract wall. Dysregulation of this intricate process can lead to a variety of functional gastrointestinal disorders, characterized by symptoms such as abdominal pain, cramping, and altered bowel habits. This compound has emerged as a therapeutic option for these conditions, primarily due to its ability to induce smooth muscle relaxation and promote bile secretion.[1] This document will explore the pharmacological basis of this compound's effects on GI smooth muscle, with a focus on its molecular mechanisms of action.

Spasmolytic Effects on Gastrointestinal Smooth Muscle

This compound exerts a direct relaxing effect on gastrointestinal smooth muscle, contributing to its spasmolytic properties. In vitro studies have demonstrated its ability to attenuate the contractility of various segments of the GI tract.

Quantitative Data on Smooth Muscle Relaxation

The relaxing effect of this compound has been quantified in isolated smooth muscle preparations from rabbits. The following table summarizes the key findings from a pivotal study by Satoh, H., et al. (1981).

| Tissue Preparation | Agonist/Condition | This compound Concentration (M) | Observed Effect | Reference |

| Isolated Rabbit Sphincter of Oddi | Spontaneous Tone | 10⁻⁶ - 10⁻³ | Marked relaxation | [2] |

| Isolated Rabbit Duodenum | Spontaneous Tone | 10⁻⁶ - 10⁻³ | Marked relaxation | [2] |

| Isolated Rabbit Jejunum | Spontaneous Tone | 10⁻⁶ - 10⁻³ | Moderate relaxation | [2] |

| Isolated Rabbit Ileum | Spontaneous Tone | 10⁻⁶ - 10⁻³ | Slight relaxation | [2] |

| Isolated Rabbit Sphincter of Oddi | Acetylcholine (B1216132) (ACh)-induced contraction | 3 x 10⁻³ | No effect | [2] |

Note: The data presented is based on the abstract of the cited study, as the full text was not available. The term "marked," "moderate," and "slight" are qualitative descriptions from the abstract and specific percentage inhibition or EC50 values were not provided.

Experimental Protocols

The following outlines a generalized experimental protocol for assessing the effect of this compound on isolated gastrointestinal smooth muscle contractility, based on standard pharmacological methodologies.

2.2.1. Isolated Tissue Preparation

-

Animal Model: Male New Zealand white rabbits are fasted overnight with free access to water.

-

Tissue Dissection: Following euthanasia by a humane method, the abdomen is opened, and segments of the sphincter of Oddi, duodenum, jejunum, and ileum are carefully excised.

-

Preparation: The isolated tissues are placed in cold, oxygenated Krebs-Henseleit solution. The lumen is gently flushed to remove any contents. For contractility studies, longitudinal or circular muscle strips (approximately 2-3 cm in length) are prepared.

-

Mounting: One end of the tissue strip is attached to a fixed hook at the bottom of an organ bath, and the other end is connected to an isometric force transducer.

-

Organ Bath Conditions: The organ bath is filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the bath solution being changed every 15 minutes.

2.2.2. Isometric Tension Recording

-

Data Acquisition: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system.

-

Spontaneous Contractions: Once a stable baseline of spontaneous contractile activity is established, cumulative concentrations of this compound are added to the organ bath.

-

Induced Contractions: To assess the effect on agonist-induced contractions, the tissue is pre-contracted with a submaximal concentration of an agonist such as acetylcholine (ACh) or potassium chloride (KCl). Once a stable plateau of contraction is reached, cumulative concentrations of this compound are added.

-

Data Analysis: The relaxing effect of this compound is expressed as a percentage of the maximal contraction induced by the agonist or as a percentage of the spontaneous contractile amplitude. Concentration-response curves are plotted to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).

Mechanism of Action on Smooth Muscle Contraction

The spasmolytic action of this compound appears to be mediated by a mechanism distinct from that of classical calcium channel blockers.

Signaling Pathway of this compound-Induced Relaxation

Studies suggest that this compound does not directly block the influx of extracellular calcium through L-type calcium channels. Instead, its mechanism is proposed to involve the enhancement of intracellular calcium sequestration.

The diagram above illustrates the proposed mechanism where this compound accelerates the uptake of intracellular calcium into the sarcoplasmic reticulum, thereby reducing the cytosolic calcium concentration available for muscle contraction. This action is distinct from that of calcium channel blockers like D-600, which inhibit the influx of extracellular calcium.[2][3]

Experimental Workflow for Investigating the Mechanism of Action

Choleretic Effect

In addition to its spasmolytic properties, this compound also acts as a choleretic, promoting the secretion of bile. This action is thought to contribute to the relief of symptoms in biliary disorders.

Quantitative Data on Choleretic Activity

While detailed quantitative data from primary literature is limited in the public domain, studies in animal models have demonstrated a dose-dependent increase in bile flow following this compound administration.

Further research is required to obtain specific quantitative data, such as the percentage increase in bile flow at different doses and the composition of the secreted bile.

Experimental Protocol for Assessing Choleretic Activity

The following is a generalized protocol for evaluating the choleretic effect of a test compound in a rat model.

-

Animal Model: Male Wistar rats are used. The animals are fasted overnight with free access to water.

-

Surgical Preparation:

-

Animals are anesthetized.

-

A midline abdominal incision is made to expose the common bile duct.

-

The bile duct is cannulated with polyethylene (B3416737) tubing to allow for the collection of bile.

-

The cystic duct may be ligated to ensure that only hepatic bile is collected.

-

-

Drug Administration: this compound or vehicle is administered, typically via intravenous or intraduodenal infusion.

-

Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a defined period before and after drug administration.

-

Data Analysis:

-

The volume of bile is determined gravimetrically, assuming a density of 1.0 g/mL.

-

Bile flow rate is calculated and expressed as μL/min/kg body weight.

-

The concentration of biliary constituents such as bile acids, cholesterol, and phospholipids (B1166683) can be determined using appropriate biochemical assays.

-

Conclusion

This compound is a multifaceted gastrointestinal agent with both spasmolytic and choleretic properties. Its primary mechanism of smooth muscle relaxation appears to be the enhancement of intracellular calcium sequestration, a mode of action distinct from traditional calcium channel blockers. This unique mechanism, coupled with its ability to stimulate bile flow, provides a solid rationale for its clinical use in functional gastrointestinal and biliary disorders. Further research, particularly the acquisition of detailed quantitative data from full-text studies, will be invaluable in fully elucidating its pharmacological profile and exploring its potential for broader therapeutic applications.

References

- 1. Effect of trimebutine on contractile responses in skinned ileal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ROLE OF AN INTRACELLULAR Ca STORE IN this compound (AA-149)-INDUCED RELAXATION OF THE DEPOLARIZED SMOOTH MUSCLE OF THE GUINEA-PIG TAENIA COLI [jstage.jst.go.jp]

In Vitro Exploration of the Choleretic Properties of Trepibutone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a pharmaceutical agent recognized for its choleretic and spasmolytic properties, primarily prescribed for various gastrointestinal and biliary disorders.[1][2][3] As a choleretic, it enhances bile production and secretion, aiding in digestion and alleviating symptoms associated with biliary insufficiency.[1] This technical guide provides a comprehensive overview of potential in vitro methodologies to elucidate the cellular and molecular mechanisms underlying the choleretic effects of this compound. While specific in vitro studies on this compound are not extensively documented in publicly available literature, this paper outlines established experimental protocols and data presentation formats that can be employed to investigate its effects on bile acid homeostasis. The guide also includes illustrative diagrams of potential signaling pathways and experimental workflows.

Introduction to this compound and Choleretic Action

This compound is a synthetic compound that promotes the secretion of bile and pancreatic juice.[3] Its therapeutic efficacy in conditions such as cholelithiasis, cholecystitis, and biliary tract dyskinesia is attributed to its ability to increase bile flow and relax the smooth muscle of the gastrointestinal tract.[3][4][5] The choleretic effect of a compound can be mediated through several mechanisms, including the upregulation of bile acid synthesis, stimulation of bile salt export pumps, and modulation of signaling pathways that regulate bile flow. In vitro models are invaluable for dissecting these mechanisms, offering a controlled environment to study cellular responses to drug exposure.[6][7]

Hypothetical In Vitro Experimental Protocols

To investigate the choleretic effects of this compound, a series of in vitro experiments using relevant cell models can be designed.

Sandwich-Cultured Human Hepatocytes (SCHH)

SCHH are a well-established in vitro model for studying hepatic uptake, metabolism, and biliary excretion of compounds.[6]

-

Objective: To determine the effect of this compound on bile acid secretion.

-

Methodology:

-

Plate primary human hepatocytes between two layers of collagen to form a sandwich culture, which allows for the formation of bile canaliculi.

-

Treat the SCHH with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 24-48 hours.

-

Collect the bile secreted into the canaliculi by using a bile acid-free buffer.

-

Quantify the concentration of major bile acids (e.g., cholic acid, chenodeoxycholic acid and their conjugates) in the collected bile and cell lysates using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Assess cell viability using assays such as MTT or LDH to rule out cytotoxicity.

-

HepaRG Cell Line

The HepaRG cell line is a human hepatic progenitor cell line that can differentiate into both biliary-like and hepatocyte-like cells, making it a suitable model for studying hepatobiliary transport.[6]

-

Objective: To investigate the effect of this compound on the expression of genes involved in bile acid synthesis and transport.

-

Methodology:

-

Culture and differentiate HepaRG cells according to established protocols.

-

Expose the differentiated cells to different concentrations of this compound for a specified period (e.g., 24 hours).

-

Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key genes such as:

-

Normalize the expression data to a housekeeping gene (e.g., GAPDH).

-

Quantitative Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate how the results from the described experiments could be summarized.

Table 1: Effect of this compound on Bile Acid Secretion in Sandwich-Cultured Human Hepatocytes (Hypothetical Data)

| This compound Concentration (µM) | Total Bile Acids in Bile (nmol/mg protein) | Cholic Acid (nmol/mg protein) | Chenodeoxycholic Acid (nmol/mg protein) | Cell Viability (%) |

| 0 (Control) | 15.2 ± 1.8 | 8.1 ± 0.9 | 6.5 ± 0.7 | 100 |

| 0.1 | 18.5 ± 2.1 | 9.8 ± 1.1 | 7.9 ± 0.8 | 98 ± 2.5 |

| 1 | 25.6 ± 3.0 | 13.5 ± 1.5 | 11.2 ± 1.2 | 97 ± 3.1 |

| 10 | 38.4 ± 4.2 | 20.1 ± 2.2 | 16.8 ± 1.9 | 95 ± 2.8 |

| 100 | 22.1 ± 2.5 | 11.5 ± 1.3 | 9.6 ± 1.0 | 75 ± 4.5 |

Table 2: Effect of this compound on Gene Expression in Differentiated HepaRG Cells (Hypothetical Data)

| This compound Concentration (µM) | CYP7A1 (Fold Change) | BSEP (Fold Change) | MRP2 (Fold Change) | NTCP (Fold Change) |

| 0 (Control) | 1.0 | 1.0 | 1.0 | 1.0 |

| 1 | 1.8 ± 0.2 | 2.5 ± 0.3 | 1.5 ± 0.1 | 1.2 ± 0.1 |

| 10 | 3.2 ± 0.4 | 4.8 ± 0.5 | 2.9 ± 0.3 | 1.4 ± 0.2 |

| 100 | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.3 ± 0.2 | 0.8 ± 0.1 |

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway for choleresis and a general experimental workflow.

Caption: Potential signaling pathway for this compound-induced choleresis.

Caption: General experimental workflow for in vitro choleretic studies.

Conclusion

While direct in vitro studies on the choleretic effects of this compound are limited in the public domain, this guide provides a robust framework for its investigation. By employing models such as sandwich-cultured human hepatocytes and HepaRG cells, researchers can quantify the impact of this compound on bile acid secretion and the expression of key regulatory genes. The illustrative data and diagrams presented herein serve as a template for designing experiments and interpreting potential outcomes. Such studies are crucial for a deeper understanding of this compound's mechanism of action and for the development of novel choleretic agents.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Synthesis, in vitro and in vivo evaluation of 3β-[18F]fluorocholic acid for the detection of drug-induced cholestasis in mice - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Trepibutone in Pancreatic Acinar Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone, a drug primarily recognized for its choleretic and antispasmodic properties, has potential yet uncharacterized molecular interactions within pancreatic acinar cells. This technical guide synthesizes the current understanding of pancreatic acinar cell signaling and proposes a putative mechanism of action for this compound. While direct experimental evidence on this compound's specific targets in these cells is not available in the current body of scientific literature, its known pharmacological profile suggests a potential modulatory role on the cholecystokinin (B1591339) (CCK) receptor-mediated signaling cascade. This document outlines the key molecular players in pancreatic acinar cell secretion, presents a hypothetical model of this compound's interaction with these pathways, and provides detailed experimental protocols to facilitate future research in this area.

Introduction to Pancreatic Acinar Cell Signaling

Pancreatic acinar cells are the primary functional units of the exocrine pancreas, responsible for synthesizing, storing, and secreting a host of digestive enzymes. The secretory process is tightly regulated by a complex network of signaling pathways, primarily initiated by the binding of secretagogues like acetylcholine (B1216132) (ACh) and cholecystokinin (CCK) to their respective receptors on the cell surface.

The CCK receptor (specifically the CCK-A receptor subtype in the pancreas) plays a pivotal role in postprandial pancreatic enzyme secretion.[1][2] The binding of CCK to its G-protein coupled receptor (GPCR) initiates a signaling cascade that is fundamental to acinar cell function.

The Cholecystokinin (CCK) Receptor Signaling Cascade: A Putative Target for this compound

Given this compound's classification as an antispasmodic and its role in managing gastrointestinal discomfort, it is plausible that its mechanism of action involves the modulation of secretory processes in the digestive system, including the pancreas. A primary candidate for such interaction is the CCK receptor signaling pathway.

The Canonical CCK Pathway

The activation of the CCK-A receptor by CCK triggers the following sequence of events:

-

Gq/11 Protein Activation: The CCK receptor is coupled to the heterotrimeric G-protein Gq/11. Upon ligand binding, GDP is exchanged for GTP on the α-subunit of Gq, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-β (PLCβ).

-

IP3 and DAG Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated calcium channel on the membrane of the endoplasmic reticulum (ER). This binding triggers the release of stored calcium into the cytosol, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[3]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated [Ca2+]i, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets involved in enzyme secretion.

-

Exocytosis of Zymogen Granules: The rise in intracellular calcium is a critical trigger for the fusion of zymogen granules (containing digestive proenzymes) with the apical plasma membrane, resulting in the secretion of enzymes into the pancreatic duct.[3]

Hypothesized Mechanism of Action for this compound

While no direct evidence confirms this compound as a CCK receptor antagonist, its antispasmodic effects could be explained by a weak antagonistic or modulatory effect on this pathway. By attenuating the signaling cascade initiated by CCK, this compound could reduce the magnitude of pancreatic enzyme secretion, thereby alleviating discomfort associated with certain gastrointestinal conditions.

Quantitative Data on Key Signaling Components

The following table summarizes hypothetical quantitative data for the interaction of this compound with key components of the CCK signaling pathway. It is crucial to note that these values are illustrative and require experimental validation.

| Parameter | Molecule | Value (Hypothetical) | Description |

| Ki | This compound | 5 µM | Inhibitory constant for binding to the CCK-A receptor. |

| IC50 | This compound | 10 µM | Concentration of this compound required to inhibit 50% of CCK-induced PLC activity. |

| EC50 | CCK-8 | 10 pM | Concentration of CCK-8 required to elicit a half-maximal increase in intracellular calcium. |

| EC50 | This compound | > 100 µM | Concentration of this compound required to elicit a half-maximal increase in intracellular calcium (indicating no agonistic activity). |

Signaling Pathway and Experimental Workflow Diagrams

CCK Receptor Signaling Pathway

References

- 1. Proteinase inhibitors induce selective stimulation of human trypsin and chymotrypsin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices | PLOS One [journals.plos.org]

- 3. Calcium imaging in intact mouse acinar cells in acute pancreas tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Trepibutone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone is a synthetic pharmaceutical agent recognized for its dual choleretic and spasmolytic properties. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic understanding of this compound. It details the synthetic pathway, explores its multifaceted mechanism of action involving the enhancement of bile secretion and modulation of gastrointestinal smooth muscle contractility, and summarizes its preclinical and clinical evaluation. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the pharmacological profile of this compound and the experimental methodologies employed in its assessment.

Introduction

This compound is a synthetic compound primarily classified as a choleretic and spasmolytic agent.[1] It is utilized in the management of various gastrointestinal disorders, including functional dyspepsia and irritable bowel syndrome (IBS), as well as conditions affecting the biliary system such as cholelithiasis, cholecystitis, and postcholecystectomy syndrome.[1][2] The therapeutic efficacy of this compound stems from its ability to increase the secretion of bile and pancreatic juice while concurrently inducing relaxation of the smooth muscles in the gastrointestinal tract.[2] This dual action helps to alleviate symptoms by improving digestion and reducing cramping and pain.[1]

Discovery and Synthesis

The development of this compound originated from the need for effective agents to manage functional gastrointestinal disorders. While the specific timeline of its discovery is not extensively documented in readily available literature, its synthesis is based on established principles of organic chemistry.

Synthesis of this compound

The synthesis of this compound, chemically known as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, can be achieved through a Friedel-Crafts acylation reaction. This classic method involves the reaction of 1,2,4-triethoxybenzene (B1595748) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid

-

Materials: 1,2,4-triethoxybenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), anhydrous benzene (B151609) (or another suitable inert solvent), crushed ice, concentrated hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a stirred suspension of anhydrous aluminum chloride in anhydrous benzene is prepared. The apparatus is protected from atmospheric moisture.

-

A solution of succinic anhydride in anhydrous benzene is added dropwise to the flask.

-

1,2,4-triethoxybenzene is then slowly added to the reaction mixture.

-

The mixture is refluxed for several hours to ensure the completion of the reaction.

-

After cooling to room temperature, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid is then purified by recrystallization from a suitable solvent.

-

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: choleretic and spasmolytic.[1]

Choleretic Effect

This compound enhances the production and secretion of bile from the liver.[1] This choleretic effect is crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. The increased bile flow also aids in the elimination of bilirubin (B190676) and other waste products from the body. The precise molecular mechanism underlying this effect is thought to involve the modulation of bile acid transporters in hepatocytes. While direct evidence for this compound's interaction with specific transporters is limited, the general mechanism of choleresis involves the upregulation or enhanced activity of transporters such as the Bile Salt Export Pump (BSEP), which is a rate-limiting step in bile secretion.

Spasmolytic Effect

This compound acts as a spasmolytic agent by inducing the relaxation of smooth muscles in the gastrointestinal tract.[1] This effect is particularly beneficial in conditions characterized by abdominal cramping and pain, such as IBS. The spasmolytic action is achieved through the modulation of signaling pathways that control muscle contraction. It is proposed that this compound may inhibit acetylcholine-induced muscle contractions.[3] The relaxation of smooth muscle involves complex signaling cascades, including the regulation of intracellular calcium levels and the activity of myosin light-chain kinase (MLCK) and myosin light-chain phosphatase (MLCP). This compound may influence these pathways, potentially through the RhoA/Rho-kinase pathway, which is a key regulator of smooth muscle contraction.

Preclinical Development

The preclinical evaluation of this compound was designed to establish its pharmacological activity, pharmacokinetic profile, and safety.

Pharmacodynamics

Pharmacodynamic studies in animal models have been conducted to demonstrate the choleretic and spasmolytic effects of this compound.

Experimental Protocol: Evaluation of Choleretic Activity in Rats

-

Animal Model: Male Wistar rats with bile duct cannulation.

-

Procedure:

-

Rats are anesthetized, and the common bile duct is cannulated for bile collection.

-

After a stabilization period, a baseline bile flow rate is established.

-

This compound is administered intravenously or orally at various doses.

-

Bile is collected at regular intervals, and the volume is measured to determine the bile flow rate.

-

Bile samples can be analyzed for bile acid concentration and composition.

-

Experimental Protocol: Evaluation of Spasmolytic Activity in Isolated Guinea Pig Ileum

-

Tissue Preparation: Segments of guinea pig ileum are isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Procedure:

-

The tissue is allowed to equilibrate under a resting tension.

-

Contractions are induced by the addition of a spasmogen, such as acetylcholine (B1216132) or histamine.

-

Once a stable contraction is achieved, this compound is added to the organ bath in a cumulative manner.

-

The relaxation of the smooth muscle is recorded, and a dose-response curve is generated to determine the EC₅₀ value.

-

Pharmacokinetics

Pharmacokinetic studies have been performed in rats to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.

A study in rats using ultra-high performance liquid chromatography combined with mass spectrometry revealed that after oral administration, this compound is metabolized through various pathways, including dealkylation, oxidation, reduction, and glucuronidation.[4] A total of 30 metabolites were identified in plasma and urine.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

| Parameter | Value | Unit |

|---|---|---|

| Tₘₐₓ | 1.5 | h |

| Cₘₐₓ | 2500 | ng/mL |

| AUC₀₋ₜ | 8500 | ng·h/mL |

| t₁/₂ | 3.5 | h |

| CL/F | 2.0 | L/h/kg |

| Vd/F | 10 | L/kg |

Note: This table is for illustrative purposes as specific quantitative data from a single comprehensive preclinical study is not publicly available.

Toxicology

Toxicology studies are a critical component of preclinical development to assess the safety profile of a new drug candidate. These studies typically include single-dose and repeated-dose toxicity studies in at least two animal species, as well as genotoxicity and safety pharmacology assessments. While specific quantitative data from the toxicology studies of this compound are not widely published, its approval for clinical use indicates that it demonstrated an acceptable safety margin in these preclinical evaluations.

Clinical Development

The clinical development of this compound aimed to evaluate its efficacy and safety in the target patient populations with functional gastrointestinal and biliary disorders.

Clinical Efficacy

Clinical trials have been conducted to assess the efficacy of this compound in improving symptoms of functional dyspepsia and IBS. The primary endpoints in these trials typically include patient-reported outcomes, such as improvement in abdominal pain, discomfort, bloating, and overall symptom relief.

Due to the limited availability of public data from specific clinical trials of this compound, the following table presents illustrative data based on typical outcomes for drugs in this class.

Table 2: Illustrative Efficacy of this compound in Functional Dyspepsia (8-week study)

| Outcome Measure | This compound (n=150) | Placebo (n=150) | p-value |

|---|---|---|---|

| Responder Rate (Global Symptom Improvement) | 55% | 40% | <0.05 |

| Change in Abdominal Pain Score (VAS) | -3.2 | -1.8 | <0.05 |

| Change in Bloating Score (VAS) | -2.8 | -1.5 | <0.05 |

Note: This table is for illustrative purposes. VAS: Visual Analog Scale.

Safety and Tolerability in Humans

The safety and tolerability of this compound have been evaluated in clinical trials. Common side effects are generally mild and gastrointestinal in nature.

Table 3: Common Adverse Events in Clinical Trials with this compound (Illustrative)

| Adverse Event | This compound (n=300) | Placebo (n=300) |

|---|---|---|

| Nausea | 8% | 5% |

| Diarrhea | 6% | 4% |

| Headache | 5% | 4% |

| Abdominal Discomfort | 4% | 3% |

Note: This table is for illustrative purposes.

Conclusion

This compound is a valuable therapeutic option for the management of certain functional gastrointestinal and biliary disorders, owing to its dual choleretic and spasmolytic actions. Its development has been underpinned by a rational approach to chemical synthesis and a series of preclinical and clinical evaluations to establish its efficacy and safety. While more detailed information on its molecular interactions and data from large-scale, contemporary clinical trials would be beneficial, the available evidence supports its role in the symptomatic relief of conditions characterized by dyspepsia and gastrointestinal spasms. Further research could focus on elucidating the precise molecular targets of this compound and exploring its potential in other related disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]

- 3. Predicting drug-induced cholestasis: preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [EXPERIMENTAL AND CLINICAL STUDY OF A DRUG COMPLEX WITH CHOLERETIC AND CHOLECYSTOKINETIC ACTIVITY] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Trepibutone's Influence on Acetylcholine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trepibutone, a drug primarily recognized for its choleretic and spasmolytic properties in treating gastrointestinal disorders, is understood to exert its therapeutic effects through the modulation of neurotransmitter activity. This technical guide delves into the core of its mechanism, specifically focusing on its interaction with the cholinergic system. Evidence suggests that this compound functions as an antagonist of muscarinic acetylcholine (B1216132) receptors, thereby inhibiting acetylcholine-induced smooth muscle contraction. However, the nuanced nature of this interaction, potentially involving non-competitive antagonism, warrants a deeper investigation. This document aims to consolidate the current understanding of this compound's role in modulating acetylcholine activity, present available data, and outline the experimental methodologies required to further elucidate its pharmacological profile. A significant gap in the existing literature is the absence of specific quantitative data, such as IC50 and Ki values, which are crucial for a comprehensive understanding of its potency and receptor affinity.

Introduction

Acetylcholine (ACh) is a primary excitatory neurotransmitter in the gastrointestinal tract, mediating smooth muscle contraction through its action on muscarinic receptors.[1] The M2 and M3 receptor subtypes are predominantly expressed in the smooth muscle of the gut, with the M3 receptor being the principal mediator of direct contraction.[2] Pharmacological agents that modulate cholinergic signaling are of significant interest in the management of various gastrointestinal motility disorders.

This compound is a therapeutic agent used for conditions such as cholelithiasis, cholecystitis, and chronic pancreatitis, owing to its ability to promote bile and pancreatic juice secretion and relax the smooth muscle of the gastrointestinal tract.[3] While its clinical efficacy is established, a detailed understanding of its molecular mechanism of action, particularly its interplay with the cholinergic system, remains an area of active investigation. This guide provides a comprehensive overview of the known and hypothesized interactions between this compound and acetylcholine signaling pathways.

Spasmolytic Activity and Acetylcholine Inhibition

This compound's efficacy as a spasmolytic agent is attributed to its ability to inhibit the excessive activity of acetylcholine in the gastrointestinal tract.[4] This inhibition is believed to occur through the blockade of muscarinic acetylcholine receptors on smooth muscle cells, leading to muscle relaxation and alleviation of spasms.[4]

However, the precise nature of this antagonism is not fully elucidated. While a direct competitive blockade of muscarinic receptors is a plausible mechanism, some evidence suggests a more complex interaction. One study noted that at a high concentration (3x10⁻³ M), this compound did not affect the contractile response to acetylcholine, which might indicate a non-competitive mode of action or an effect on downstream signaling pathways rather than direct receptor binding competition. Further research is required to clarify these observations.

Table 1: Summary of this compound's Effects on Acetylcholine Activity

| Parameter | Observation | Reference |

| Mechanism of Spasmolytic Action | Inhibition of excessive acetylcholine activity. | [4] |

| Receptor Target | Muscarinic acetylcholine receptors. | [4] |

| Effect on ACh-Induced Contraction | No effect observed at 3x10⁻³ M in one study. |

Note: Specific quantitative data such as IC50 for inhibition of acetylcholine-induced contraction and Ki for muscarinic receptor binding are not currently available in the public domain and represent a critical knowledge gap.

Signaling Pathways

The interaction of this compound with muscarinic receptors is presumed to interfere with the canonical cholinergic signaling cascade in gastrointestinal smooth muscle.

Acetylcholine-Induced Contraction Pathway

Acetylcholine released from enteric neurons binds to M3 muscarinic receptors on smooth muscle cells. This binding activates a Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction.

Postulated this compound Intervention

This compound is hypothesized to act as an antagonist at the M3 muscarinic receptor, thereby preventing the binding of acetylcholine and the subsequent initiation of the signaling cascade that leads to muscle contraction.

Experimental Protocols

To rigorously characterize the modulatory role of this compound on acetylcholine activity, a series of well-defined experimental protocols are necessary. The following outlines key methodologies that can be employed.

Muscarinic Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of this compound for different muscarinic receptor subtypes (M1-M5).

Objective: To quantify the affinity of this compound for muscarinic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand Competition: Incubate the prepared membranes with a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of this compound.

-

Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This functional assay is essential for determining the potency (IC50) of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Objective: To measure the inhibitory effect of this compound on acetylcholine-induced contraction of isolated gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Isolate a segment of small intestine (e.g., guinea pig ileum) and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[5]

-

Recording: Attach the tissue to an isometric force transducer to record contractile activity.

-

Concentration-Response Curve (Acetylcholine): Establish a cumulative concentration-response curve for acetylcholine to determine the EC50 (effective concentration for 50% of maximal response).

-

Inhibition by this compound: Pre-incubate the tissue with varying concentrations of this compound for a defined period.

-

Shift in Concentration-Response: Re-establish the acetylcholine concentration-response curve in the presence of each concentration of this compound.

-

Data Analysis: Analyze the rightward shift of the acetylcholine concentration-response curve to determine the nature of the antagonism (competitive or non-competitive) and calculate the pA2 value for competitive antagonists or the IC50 for non-competitive antagonists.[6]

Conclusion and Future Directions

The available evidence strongly suggests that this compound's spasmolytic effects are, at least in part, mediated through the modulation of acetylcholine signaling. The prevailing hypothesis points towards antagonism at muscarinic receptors. However, the lack of definitive quantitative data on its binding affinity and functional potency represents a significant gap in our understanding. Future research should prioritize conducting rigorous pharmacological studies, as outlined in the experimental protocols section, to generate the necessary data to build a complete pharmacological profile of this compound. Elucidating the precise nature of its interaction with muscarinic receptors—whether competitive or non-competitive—and its selectivity for different receptor subtypes will be instrumental for optimizing its therapeutic use and for the development of novel drugs targeting cholinergic pathways in gastrointestinal disorders.

References

- 1. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Action of acetylcholine on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsisinternational.org [rsisinternational.org]

- 4. Acetylcholine-induced Calcium Signaling and Contraction of Airway Smooth Muscle Cells in Lung Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. Effects of muscarinic receptor antagonists on acetylcholine-induced contractions of jejunal smooth muscle in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Trepibutone: A Technical Guide to Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trepibutone is a synthetic choleretic and spasmolytic agent used in the management of functional gastrointestinal disorders.[1] Chemically identified as 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid, its therapeutic effects are attributed to its ability to promote the secretion of bile and pancreatic juice while simultaneously relaxing the smooth muscle of the gastrointestinal tract.[1][2] This dual-action mechanism helps alleviate symptoms associated with conditions like cholelithiasis, cholecystitis, and chronic pancreatitis by reducing internal pressure within the gallbladder and bile duct.[2]

This technical guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, intended to support research, development, and formulation activities.

Physicochemical Properties

A comprehensive understanding of a drug substance's physicochemical properties is fundamental to formulation development, analytical method development, and predicting its pharmacokinetic behavior.

Chemical Structure and Identification

-

IUPAC Name: 4-oxo-4-(2,4,5-triethoxyphenyl)butanoic acid[3]

-

CAS Number: 41826-92-0[3]

-

Chemical Structure:

(Image Source: PubChem CID 5536)

Quantitative Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 310.34 g/mol | [4][5][6] |

| Molecular Formula | C₁₆H₂₂O₆ | [3][4] |

| Appearance | White to off-white solid powder | [N/A] |

| Melting Point | 150.5 °C | [N/A] |

| Boiling Point | 498.6 ± 45.0 °C at 760 mmHg | [N/A] |

| LogP (XLogP3) | 2.1 | [5] |

| pKa | Data not available in cited literature. | [N/A] |

| Topological Polar Surface Area | 82.1 Ų | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 6 | [5] |

| Rotatable Bond Count | 10 | [5] |

Solubility Profile

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For in-vivo studies, it has been formulated in vehicles such as:

-

10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

10% DMSO and 90% Corn Oil.

Stability Profile

The chemical and physical stability of an active pharmaceutical ingredient (API) is critical for ensuring its safety, quality, and efficacy throughout its shelf life.

Storage and Handling

Based on available data, the following storage conditions are recommended for this compound:

-

Short-term: Dry, dark, and at 0 - 4 °C (days to weeks).

-

Long-term: -20 °C (months to years).

-

In Solvent (e.g., DMSO): -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

The compound is considered stable enough for shipping under ambient temperatures for several weeks.

Metabolic Stability and Degradation

While specific chemical forced degradation studies are not publicly available, a pharmacokinetic study in rats identified 30 metabolites, providing insight into its metabolic pathways.[2][7][8] The primary routes of metabolism include:

These transformations indicate that the ethoxy groups and the butanoic acid chain are key sites for metabolic activity.

Chemical Stability (Forced Degradation)

Detailed experimental data from forced degradation studies (hydrolysis, oxidation, and photolysis) for this compound are not available in the reviewed literature. Such studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[9] The primary chemical degradation pathways for molecules with ester or amide functionalities are typically hydrolysis and oxidation.[10] Given this compound's structure, which includes a ketone and a carboxylic acid, it may be susceptible to degradation under harsh pH, oxidative, and photolytic conditions. A stability-indicating analytical method would be required to separate and quantify the parent drug from any potential degradants.[11][12]

Experimental Protocols

This section details the methodologies for key experiments related to the characterization and analysis of this compound.

Protocol for pKa Determination by Potentiometric Titration

As no experimental pKa value for this compound is available, this section provides a general but detailed protocol for its determination using potentiometric titration, a common and precise method.[2][11][13]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

-

This compound API

-

Calibrated pH meter and electrode

-

Potentiometer/automated titrator

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M Sodium Hydroxide (NaOH) and 0.1 M Hydrochloric Acid (HCl)[2]

-

Potassium Chloride (KCl) for ionic strength adjustment

-

Co-solvent (e.g., methanol (B129727) or ethanol), if required for solubility

-

Nitrogen gas

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

-

Sample Preparation:

-

Titration Setup:

-

Titration Process:

-

Make the solution acidic (pH 1.8-2.0) by adding 0.1 M HCl.[2]

-

Begin the titration by adding small, precise increments of standardized 0.1 M NaOH.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches a stable value in the alkaline range (e.g., pH 12-12.5).[2]

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point(s) of the curve (where the slope is greatest).

-

The pKa is the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility and calculate the average pKa and standard deviation.[2]

-

Protocol for Stability-Indicating Method Development & Forced Degradation

This protocol outlines a general approach for conducting forced degradation studies and developing a stability-indicating HPLC method, in accordance with ICH guidelines.[9][12][13]

Objective: To identify potential degradation products of this compound and develop an analytical method capable of separating and quantifying this compound in the presence of these degradants.

Part A: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

-

Stress Conditions: Expose the this compound solution (and solid API) to the following conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for a specified period (e.g., 8 hours). Neutralize the sample before analysis.[13]

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for a specified period. Neutralize the sample before analysis.[13]

-

Oxidative Degradation: Treat with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug and solution to high temperature (e.g., 60-80°C).

-

Photolytic Degradation: Expose the solid drug and solution to UV and visible light (e.g., overall illumination of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter). A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples against a control (unstressed) sample. The goal is to achieve 5-20% degradation of the active substance.[13]

Part B: Stability-Indicating HPLC Method Development

-

Column and Mobile Phase Screening:

-

Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

-

Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with different pH modifiers (e.g., formic acid, ammonium (B1175870) acetate, phosphate (B84403) buffer) to achieve separation of the parent peak from any degradation product peaks.

-

-

Method Optimization:

-

Optimize the gradient, flow rate, column temperature, and detection wavelength (UV) to ensure adequate resolution between all peaks.

-

A photodiode array (PDA) detector is useful for checking peak purity.

-

-

Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Pharmacokinetic Analysis by UHPLC-MS/MS

The following protocol is adapted from a study on the pharmacokinetics of this compound in rats and is suitable for quantifying the drug in plasma.[2][7][8]

Objective: To accurately quantify this compound concentrations in plasma samples.

Instrumentation & Reagents:

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Carbamazepine (Internal Standard, IS).[2]

-

Acetonitrile and Formic Acid (HPLC grade).[2]

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 10 µL of the IS working solution (Carbamazepine).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 3 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant for analysis.[2]

-

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Method Validation: The method should be fully validated for selectivity, linearity (e.g., 1–1,000 ng/mL), precision, accuracy, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).[2]

Mechanism of Action & Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism: as a choleretic and a spasmolytic agent.[1][14]

-

Choleretic Action: It enhances the production and secretion of bile from the liver, which aids in the digestion and absorption of dietary fats.[1][14]

-

Spasmolytic (Antispasmodic) Action: It directly relaxes smooth muscles in the gastrointestinal tract, particularly the sphincter of Oddi.[15] This action is believed to be mediated through the modulation of neurotransmitters and ion channels that control muscle contraction.[1] Specifically, it may inhibit the activity of acetylcholine (B1216132) on muscarinic receptors, reducing smooth muscle overactivity and alleviating spasms.[14] Some evidence suggests its mechanism differs from papaverine (B1678415) and may involve accelerating the uptake of intracellular calcium into storage sites, rather than blocking calcium influx.[15]

The following diagrams illustrate the proposed workflow for this compound's therapeutic action and a general experimental workflow for its analysis.

Caption: Proposed therapeutic mechanism of this compound.

Caption: General experimental workflow for this compound analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H22O6 | CID 5536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. jfda-online.com [jfda-online.com]

- 7. Pharmacokinetics and Metabolite Profiling of this compound in Rats Using Ultra-High Performance Liquid Chromatography Combined With Hybrid Quadrupole-Orbitrap and Triple Quadrupole Mass Spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biotech-asia.org [biotech-asia.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. rjptonline.org [rjptonline.org]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Trepibutone Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract